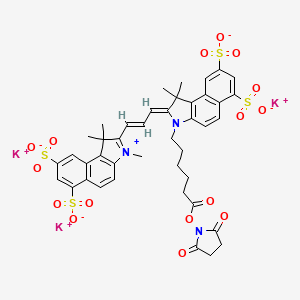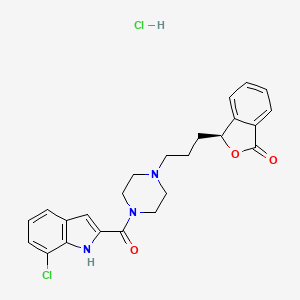
Zharp2-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zharp2-1 is a novel and potent inhibitor of receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This compound has shown significant potential in preclinical models for the treatment of inflammatory bowel disease (IBD). This compound effectively blocks the function of RIPK2 kinase and NOD-mediated NF-κB/MAPK activation, making it a promising candidate for further development in therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zharp2-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, ensuring high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This would include the use of automated reactors, precise temperature control, and high-purity reagents to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Zharp2-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
Zharp2-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of RIPK2 and its role in various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of inflammation and immune response.
Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory bowel disease and other inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK2
Wirkmechanismus
Zharp2-1 exerts its effects by inhibiting the activity of receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This inhibition blocks the NOD-mediated NF-κB/MAPK signaling pathways, which are crucial for the transcription of inflammatory cytokines. By preventing the activation of these pathways, this compound reduces the production of pro-inflammatory cytokines and alleviates inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GSK2983559: Another RIPK2 inhibitor with similar therapeutic potential but lower solubility compared to Zharp2-1.
RIPK2-IN-3: A compound with similar inhibitory effects on RIPK2 but different pharmacokinetic properties.
Tuxobertinib: Another kinase inhibitor with overlapping targets but distinct chemical structure
Uniqueness of this compound
This compound stands out due to its superior solubility and favorable pharmacokinetic profile. These properties make it more effective in preclinical models and suggest a higher potential for successful therapeutic development. Additionally, this compound has shown better efficacy in reducing inflammation and cytokine production compared to other similar compounds .
Eigenschaften
Molekularformel |
C19H18N3O2PS |
|---|---|
Molekulargewicht |
383.4 g/mol |
IUPAC-Name |
N-(6-dimethylphosphoryl-7-methoxyquinolin-4-yl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C19H18N3O2PS/c1-24-17-10-15-13(9-18(17)25(2,3)23)14(6-7-20-15)22-12-4-5-19-16(8-12)21-11-26-19/h4-11H,1-3H3,(H,20,22) |
InChI-Schlüssel |
SCBFIYRRWCWQAT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC=CC(=C2C=C1P(=O)(C)C)NC3=CC4=C(C=C3)SC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




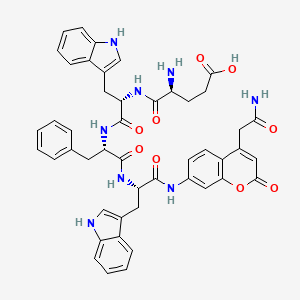
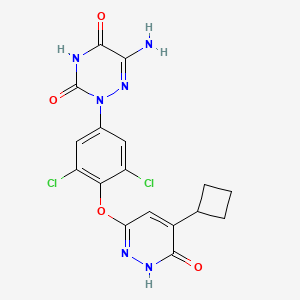
![(4S,5E,8R,9R)-4-hydroxy-5-methyl-8-prop-1-en-2-yl-10-oxabicyclo[7.2.1]dodeca-1(12),5-dien-11-one](/img/structure/B12370956.png)
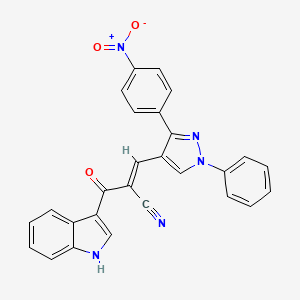
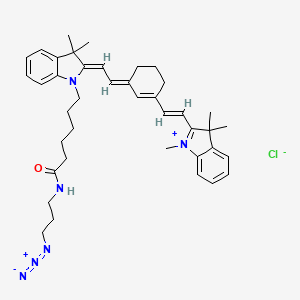
![N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine](/img/structure/B12370965.png)

![2-[(3S,6S,9S,12S,16E,21S)-12-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-3-yl]acetic acid](/img/structure/B12370975.png)
